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# Application Notes: N-Desmethyl Osimertinib-d5 for Therapeutic Drug Monitoring

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Compound of Interest		
Compound Name:	N-Desmethyl dosimertinib-d5	
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#### Introduction

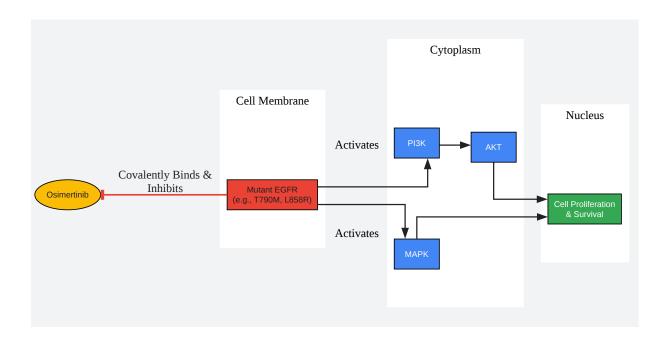
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Upon administration, osimertinib is metabolized in the body into at least two pharmacologically active metabolites, AZ7550 and AZ5104 (N-desmethyl osimertinib).[1][3] AZ5104, in particular, shows greater potency against mutant and wild-type EGFR than the parent drug.[3] The main metabolic pathways are oxidation and dealkylation, predominantly mediated by the CYP3A4 enzyme.[3]

Therapeutic Drug Monitoring (TDM) is emerging as a valuable tool to optimize TKI therapy by ensuring that patients maintain a drug exposure level that maximizes efficacy while minimizing toxicity.[5][6][7] Given the inter-individual variability in drug metabolism, monitoring the plasma concentrations of both osimertinib and its active N-desmethyl metabolite is crucial for personalizing treatment.[5] Accurate quantification of N-desmethyl osimertinib requires a robust and reliable analytical method. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which utilizes a stable isotopelabeled internal standard (SIL-IS) to ensure precision and accuracy. N-Desmethyl osimertinib-d5 is the ideal SIL-IS for the quantification of N-desmethyl osimertinib (AZ5104), as it shares near-identical physicochemical properties with the analyte but is mass-differentiated, allowing for correction of variability during sample preparation and analysis.[8][9]



Mechanism of Action: Osimertinib and the EGFR Signaling Pathway

Osimertinib exerts its therapeutic effect by selectively and irreversibly binding to mutant forms of EGFR, including the T790M, L858R, and exon 19 deletion mutations.[3][10] This binding occurs at the Cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][2] This action blocks the downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation and survival, thereby inhibiting tumor growth. [10]



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**Caption:** EGFR signaling pathway inhibition by osimertinib.

## Analytical Protocol: Quantification of N-Desmethyl Osimertinib using LC-MS/MS

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This protocol describes a general procedure for the simultaneous quantification of osimertinib and its metabolite N-desmethyl osimertinib (AZ5104) in human plasma using N-Desmethyl osimertinib-d5 as an internal standard.

- 1. Materials and Reagents
- Analytes: Osimertinib, N-desmethyl osimertinib (AZ5104)
- Internal Standard (IS): N-Desmethyl osimertinib-d5
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
- Additives: Formic acid, Ammonium formate.
- Matrix: Blank human plasma (K2-EDTA).
- Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge.
- 2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve osimertinib, N-desmethyl osimertinib, and N-desmethyl osimertinib-d5 in ACN or a suitable solvent to obtain individual stock solutions.[11]
- Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with ACN/water (1:1, v/v).[11]
- Internal Standard Working Solution: Dilute the N-desmethyl osimertinib-d5 stock solution to a final concentration of approximately 30-50 ng/mL. This concentration may need optimization.
  [11]
- Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve. A typical range is 1 to 300 ng/mL for both analytes.
  [5][11]
- Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 80, and 250 ng/mL).

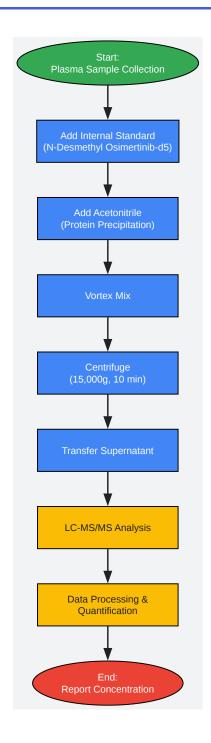
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- 3. Sample Preparation (Protein Precipitation) The protein precipitation method is a simple and rapid technique for sample extraction.[11][12]
- Pipette 50 μL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.
- Add 50 μL of the internal standard working solution (N-Desmethyl osimertinib-d5).[11]
- Add 150 μL of ACN to precipitate plasma proteins.[11][13]
- Vortex the mixture thoroughly for 1-5 minutes.[11][13]
- Centrifuge at high speed (e.g., 14,000-15,000 g) for 10 minutes at 4°C.[11][13]
- Carefully transfer the supernatant to a new tube or vial for analysis.
- Inject a small volume (e.g., 1-20 μL) into the LC-MS/MS system.[5][11]





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**Caption:** Bioanalytical workflow for plasma sample analysis.

4. LC-MS/MS Instrumentation and Conditions The following tables summarize typical instrument parameters for the analysis. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters



Parameter	Typical Condition	Reference
LC System	Shimadzu Nexera UHPLC or Waters Alliance HT	[5][11]
Column	C18 Column (e.g., Agilent Zorbax, Waters XBridge)	[5][13][14]
Column Temp.	40 - 50 °C	[5][11]
Mobile Phase A	0.1-0.2% Formic Acid in Water or 10mM Ammonium Formate	[5][13]
Mobile Phase B	Acetonitrile (ACN)	[5][13]
Flow Rate	0.4 mL/min	[5]
Injection Vol.	5 - 20 μL	[5][14]

| Run Time | 4 - 8 minutes |[13][14] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Typical Condition	Reference
MS System	Triple Quadrupole (e.g., Sciex, Waters, Shimadzu)	[5][11]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[5][11]
Analysis Mode	Multiple Reaction Monitoring (MRM)	[11]
Capillary Voltage	4 kV	[5]
Desolvation Temp.	400 °C	[5]

| MRM Transitions| Analyte-specific precursor → product ion pairs |[11] |



5. Method Validation Data A validated method is essential for clinical applications. The following table presents a summary of typical validation results reported in the literature for similar assays.

Table 3: Summary of Method Validation Parameters

Parameter	Typical Performance	Reference
Linearity Range	1 - 729 ng/mL	[11]
Correlation (r²)	> 0.99	-
LLOQ	1 - 2 ng/mL	[11][14]
Intra-day Precision	< 15% CV	[14][15]
Inter-day Precision	< 15% CV	[14][15]

| Accuracy | 85 - 115% (80-120% for LLOQ) |[14][15] |

#### Conclusion

The use of N-Desmethyl osimertinib-d5 as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of osimertinib. By enabling the reliable quantification of the active N-desmethyl metabolite (AZ5104), this approach provides clinicians and researchers with essential data to explore exposure-response relationships, personalize dosing regimens, and ultimately improve patient outcomes in the treatment of NSCLC.[5][6] The detailed protocol and workflow provide a solid foundation for laboratories aiming to implement TDM for osimertinib therapy.

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